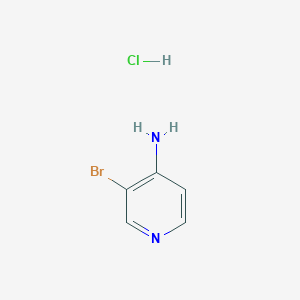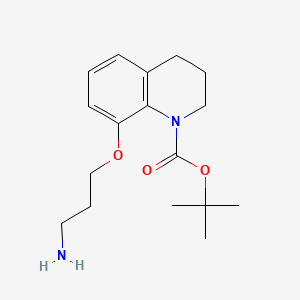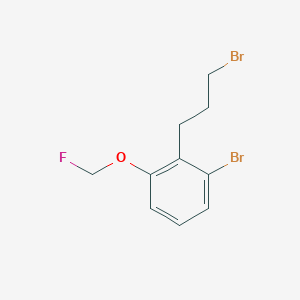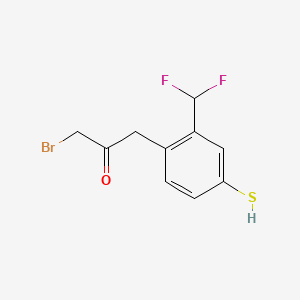
2-(3-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolane is an organic compound with a unique structure that includes a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolane typically involves the reaction of 3-bromo-2,6-dimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:
Reagents: 3-bromo-2,6-dimethoxybenzaldehyde, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Toluene or another suitable organic solvent
Temperature: Reflux conditions
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form dehalogenated or demethoxylated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (room temperature to reflux)
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., acetone), temperature (room temperature to reflux)
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a catalyst), solvent (e.g., ether), temperature (room temperature to reflux)
Major Products
Substitution: Products with nucleophiles replacing the bromine atom
Oxidation: Aldehydes or carboxylic acids
Reduction: Dehalogenated or demethoxylated derivatives
Scientific Research Applications
2-(3-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolane involves its interaction with molecular targets and pathways within biological systems. The bromine atom and methoxy groups play crucial roles in its reactivity and binding affinity. The compound may exert its effects through:
Molecular Targets: Enzymes, receptors, and other proteins
Pathways: Signal transduction pathways, metabolic pathways
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-2,6-dimethoxyphenyl)methanol
- 3-Bromo-2,6-dimethoxybenzaldehyde
- 2-(3-Bromo-2,6-dimethoxyphenyl)ethanol
Uniqueness
2-(3-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolane is unique due to its dioxolane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Properties
Molecular Formula |
C11H13BrO4 |
|---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
2-(3-bromo-2,6-dimethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H13BrO4/c1-13-8-4-3-7(12)10(14-2)9(8)11-15-5-6-16-11/h3-4,11H,5-6H2,1-2H3 |
InChI Key |
QRVRPFHOHAKUTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)OC)C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one](/img/structure/B14042395.png)




![2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile](/img/structure/B14042421.png)





![Disodium;6-imino-5-[2-[4-[4-[2-(2-imino-8-oxo-5-sulfonatonaphthalen-1-yl)hydrazinyl]phenyl]phenyl]hydrazinyl]-4-oxonaphthalene-1-sulfonate](/img/structure/B14042458.png)
